molecular formula C13H15N5O4 B5994365 (2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine

(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine

Cat. No.: B5994365
M. Wt: 305.29 g/mol
InChI Key: JVPFLGAVHMWNSY-UHFFFAOYSA-N
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Description

(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine is a complex organic compound characterized by its unique structure, which includes furan rings and a triazinan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with a triazinan derivative under controlled conditions. The reaction is often carried out in the presence of a nitro group donor, such as nitric acid, to introduce the nitro functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted triazinan derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan rings may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1,5-Bis[(furan-2-YL)methyl]-N-nitro-1,3,5-triazinan-2-imine is unique due to its combination of furan rings and a triazinan core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-[1,5-bis(furan-2-ylmethyl)-1,3,5-triazinan-2-ylidene]nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c19-18(20)15-13-14-9-16(7-11-3-1-5-21-11)10-17(13)8-12-4-2-6-22-12/h1-6H,7-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPFLGAVHMWNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=N[N+](=O)[O-])N(CN1CC2=CC=CO2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N/C(=N\[N+](=O)[O-])/N(CN1CC2=CC=CO2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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